ethyl 2-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate
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Description
Ethyl 2-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate is a useful research compound. Its molecular formula is C22H21N5O4S2 and its molecular weight is 483.56. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Researchers have been focusing on the synthesis of thiazole and triazole derivatives due to their significant antimicrobial activities. Wardkhan et al. (2008) described methods for synthesizing thiazoles and their fused derivatives, emphasizing their potential against various bacterial and fungal strains (Wagnat W. Wardkhan, M. Youssef, Faten I. Hamed, S. Ouf, 2008). Similarly, Parameshwarappa et al. (2009) synthesized thiazole-substituted coumarins showing promising antibacterial and antifungal activities (G. Parameshwarappa, J. Lingamani, S. Patil, N. Goudgaon, 2009).
Protective Effects and Oxidative Stress Mitigation
Compounds related to ethyl 2-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate have been evaluated for their protective effects against oxidative stress. Aktay et al. (2005) explored thiazolo[3,2-b]-1,2,4-triazoles for their efficacy in mitigating ethanol-induced oxidative stress in mouse brain and liver, highlighting the organ-selective nature of these compounds (G. Aktay, B. Tozkoparan, M. Ertan, 2005).
Synthesis for Drug Discovery
The synthesis of new thiazoles, pyrazolo[1,5-a]pyrimidines, and their derivatives containing antipyrine moieties has been a subject of interest for drug discovery. Abdelhamid and Afifi (2010) synthesized a range of compounds to explore their potential pharmaceutical applications, particularly focusing on their structural and chemical properties (A. Abdelhamid, M. A. M. Afifi, 2010).
Molecular Docking and Glucosidase Inhibition
Studies have also been conducted on the molecular docking and glucosidase inhibition capabilities of novel N-arylthiazole-2-amines and ethyl 2-[aryl(thiazol-2-yl)amino]acetates. Babar et al. (2017) synthesized a series of these compounds, revealing significant inhibition towards α-glucosidase, which could be beneficial in managing diabetes (Ayesha Babar, M. Yar, H. Tarazi, Vera C. M. Duarte, M. Alshammari, M. A. Gilani, H. Iqbal, Munawwar Ali Munawwar, M. Alves, AtherFarooq Khan, 2017).
Properties
IUPAC Name |
ethyl 2-[[2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4S2/c1-2-31-20(29)12-23-19(28)14-32-21-25-24-18(27(21)15-8-4-3-5-9-15)13-26-16-10-6-7-11-17(16)33-22(26)30/h3-11H,2,12-14H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NECQHVSEAOAGCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)CN3C4=CC=CC=C4SC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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